molecular formula C15H33N B8006401 Diheptylmethylamine CAS No. 38399-77-8

Diheptylmethylamine

Cat. No.: B8006401
CAS No.: 38399-77-8
M. Wt: 227.43 g/mol
InChI Key: BXYHQXUPLKMYDE-UHFFFAOYSA-N
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Description

Diheptylmethylamine is an organic compound belonging to the class of amines It is characterized by the presence of a methyl group attached to a nitrogen atom, which is further bonded to two heptyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diheptylmethylamine typically involves the alkylation of methylamine with heptyl halides under basic conditions. One common method is the reaction of methylamine with heptyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of methylamine attacks the carbon atom of the heptyl halide, displacing the bromide ion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Diheptylmethylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or sulfonates are common electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Diheptylmethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a reagent in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diheptylmethylamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their structure and reactivity. The specific pathways and targets depend on the context in which the compound is used, such as in biochemical assays or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethylethanolamine: An organic compound with both amine and alcohol functional groups.

    Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.

    Dipropylamine: A secondary amine with two propyl groups attached to the nitrogen atom.

Uniqueness

Diheptylmethylamine is unique due to its longer alkyl chains (heptyl groups), which impart different physical and chemical properties compared to shorter-chain amines

Properties

IUPAC Name

N-heptyl-N-methylheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYHQXUPLKMYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403007
Record name diheptylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38399-77-8
Record name diheptylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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